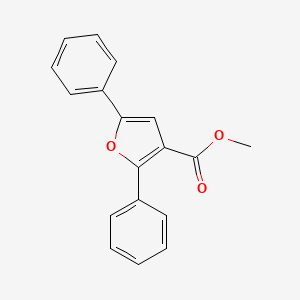![molecular formula C16H19N3O2 B14406952 N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea CAS No. 85707-94-4](/img/structure/B14406952.png)
N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring and a hydroxymethyl group attached to another phenyl ring, both connected through a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea typically involves the reaction of 4-(dimethylamino)aniline with 2-(hydroxymethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism by which N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
N,N-Dimethyl-4-aminobenzaldehyde: Similar in structure but lacks the urea linkage.
4-(Dimethylamino)phenyl isocyanate: Contains an isocyanate group instead of a hydroxymethyl group.
4-(Dimethylamino)phenylboronic acid: Contains a boronic acid group instead of a hydroxymethyl group.
Uniqueness
N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea is unique due to the presence of both the dimethylamino and hydroxymethyl groups connected through a urea linkage. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
85707-94-4 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
1-[4-(dimethylamino)phenyl]-3-[2-(hydroxymethyl)phenyl]urea |
InChI |
InChI=1S/C16H19N3O2/c1-19(2)14-9-7-13(8-10-14)17-16(21)18-15-6-4-3-5-12(15)11-20/h3-10,20H,11H2,1-2H3,(H2,17,18,21) |
InChI 键 |
CZCUVAFIOFVWPQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


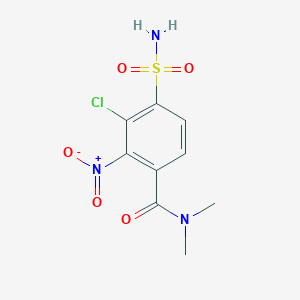
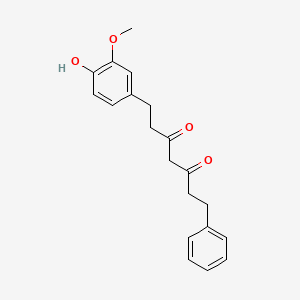
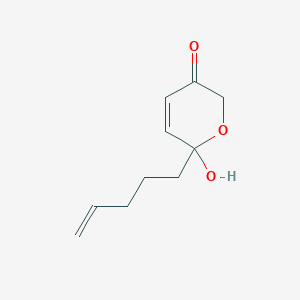
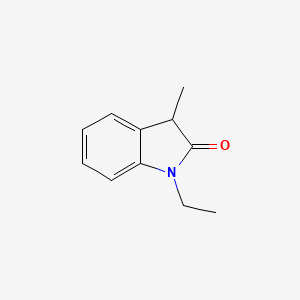

![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
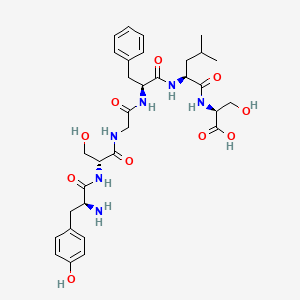
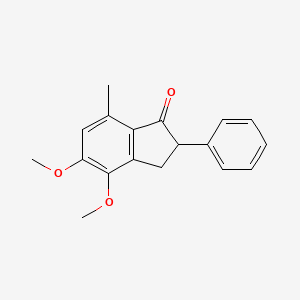
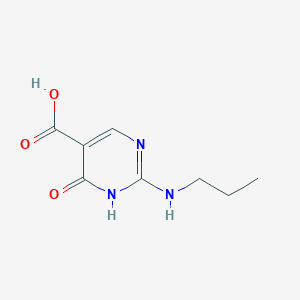
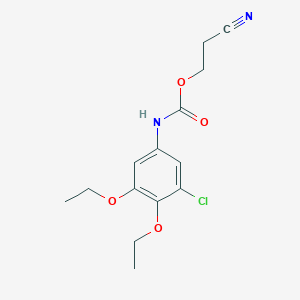
![N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea](/img/structure/B14406937.png)

![ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B14406939.png)
